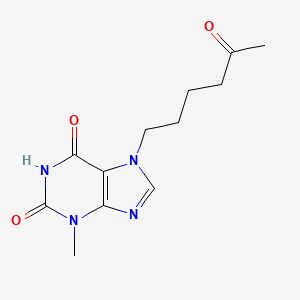
3-Methyl-7-(5-oxohexyl)-xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with 5-oxohexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent mixture of water and methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted xanthines .
Applications De Recherche Scientifique
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Inhibition of Phosphodiesterases: This leads to increased levels of cyclic AMP and cyclic GMP, resulting in vasodilation and anti-inflammatory effects.
Adenosine Receptor Antagonism: It acts as a weak antagonist of the adenosine A1 receptor, enhancing synaptic adenosine signaling.
Glial Modulation: The compound modulates glial cells, reducing the release of proinflammatory factors and enhancing glutamate clearance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentoxifylline: Another methylxanthine derivative used for intermittent claudication.
Theophylline: Commonly used for respiratory diseases like asthma.
Caffeine: Widely known stimulant with various physiological effects.
Uniqueness
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined neuroprotective, anti-inflammatory, and vasodilatory properties, making it a versatile compound in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C12H16N4O3 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-methyl-7-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-7-13-10-9(16)11(18)14-12(19)15(10)2/h7H,3-6H2,1-2H3,(H,14,18,19) |
Clé InChI |
OXTJFLMERRCYFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCN1C=NC2=C1C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















